molecular formula C10H14N2O5S B12404106 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

Cat. No.: B12404106
M. Wt: 274.30 g/mol
InChI Key: WIHCNDLCRKFZTR-QMMMGPOBSA-N
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Description

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is a proline derivative known for its unique chemical structure and properties. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline involves several steps. One common method includes the reaction of proline with 3,5-dimethylisoxazole-4-sulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action are complex and depend on the specific biological context in which it is used .

Comparison with Similar Compounds

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline can be compared with other proline derivatives and sulfonyl-containing compounds. Similar compounds include:

  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine
  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidine

These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of the proline and sulfonyl groups, which confer distinct reactivity and biological activity .

Properties

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14)/t8-/m0/s1

InChI Key

WIHCNDLCRKFZTR-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O

Origin of Product

United States

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